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Compound of Interest

4-0Ox0-3,4-dihydroquinazoline-7-
Compound Name: o
carboxylic acid

Cat. No.: B1460681

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Oxo0-3,4-
dihydroquinazoline-7-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical
properties of 4-Oxo0-3,4-dihydroquinazoline-7-carboxylic acid, a heterocyclic compound of
significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is
a well-established "privileged structure,” frequently appearing in molecules with diverse
biological activities. Understanding the fundamental characteristics of this specific building
block—from its solubility and ionization state to its spectroscopic signature—is paramount for
its effective utilization in the design and synthesis of novel therapeutic agents. This document
synthesizes publicly available data and established analytical methodologies to serve as a vital
resource for researchers, chemists, and drug development professionals.

Core Molecular Identity and Physical Properties

4-0x0-3,4-dihydroquinazoline-7-carboxylic acid is a solid, crystalline compound at room
temperature.[1] Its chemical structure consists of a fused pyrimidine and benzene ring system,
forming the quinazolinone core, with a carboxylic acid substituent at the 7-position.

Chemical Structure:
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Image Source: PubChem CID 135483588.[2]

The key identifiers and fundamental physical properties are summarized in the table below.

Property Value Source

4-o0xo0-3,4-dihydroquinazoline-
IUPAC Name ) ) PubChem[2]
7-carboxylic acid

7-Quinazolinecarboxylic acid,
Synonyms ] Vertex Al Search][3]
3,4-dihydro-4-oxo-

CAS Number 202197-73-7 ChemicalBook][1]
Molecular Formula CoHsN203 PubChem|[2]
Molecular Weight 190.16 g/mol PubChem|[2]
Physical Form Solid ChemicalBook][1]
Melting Point >300 °C ChemicalBook[1]

Expert Insight: The exceptionally high melting point (>300 °C) is a critical physical
characteristic.[1] It strongly suggests a highly stable crystal lattice structure, dominated by
potent intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups
and the amide-like functionalities of the quinazolinone ring. This high lattice energy is a
principal contributor to the compound's limited solubility in many solvents.
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Solubility, lonization, and Partitioning Behavior

For any compound intended for biological application, its behavior in aqueous environments is
a critical determinant of its future success. This is governed by the interplay of its acidity (pKa),

solubility, and lipophilicity (LogP).

Value

Significance in

Parameter (Predicted/Experim Source

Drug Development
ental)

Determines the

pKa (Predicted) 3.74£0.20 ionization state at ChemicalBook][1]
physiological pH (7.4).
Impacts dissolution

- ] rate, bioavailability, ]

Aqueous Solubility Slightly soluble ) ChemicalBook][1]
and formulation
strategies.
Common solvent for

N Slightly soluble initial screening and )
DMSO Solubility ) ) ChemicalBook[1]
(enhanced by heating)  stock solution

preparation.
Measures lipophilicity;

XLogP3-AA influences membrane

) 0.2 - PubChem][2]
(Predicted) permeability and

absorption.

2.1. Acid-Base Properties (pKa)

The predicted pKa of 3.74 is attributed to the carboxylic acid group.[1] This value indicates it is
a weak acid. In the context of drug development, this is highly significant:

o At physiological pH (~7.4): The carboxylic acid will be almost entirely deprotonated, existing
as a negatively charged carboxylate anion.

 In the stomach (~pH 1-2): The molecule will be predominantly in its neutral, protonated form.
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This pH-dependent charge state directly influences the compound's absorption, distribution,
metabolism, and excretion (ADME) profile. The ionized form typically exhibits higher agueous
solubility but lower passive membrane permeability compared to the neutral form.

2.2. Solubility Profile

The compound is described as slightly soluble in both water and DMSO.[1] The poor aqueous
solubility, despite a relatively hydrophilic predicted LogP, is likely dominated by the strong
intermolecular forces in its solid state, as indicated by the high melting point. Overcoming this
high crystal lattice energy requires significant solvation energy, which is not readily provided by
water. For practical laboratory use, heating may be required to dissolve the compound in
organic solvents like DMSO.

2.3. Lipophilicity (LogP)

The predicted patrtition coefficient (XLogP3-AA) of 0.2 suggests the molecule is relatively
hydrophilic.[2] This value falls well within the parameters of Lipinski's Rule of Five for drug-
likeness. However, this parameter must be considered alongside solubility data. While a low
LogP is often favorable for avoiding metabolic clearance issues, the overriding factor for this
molecule's bioavailability will likely be its dissolution rate, which is hampered by its poor
solubility.

Analytical and Spectroscopic Characterization
Workflow

Confirming the identity, structure, and purity of 4-Oxo0-3,4-dihydroquinazoline-7-carboxylic
acid is essential. A standard analytical workflow integrates several techniques to provide a
complete and validated characterization of the molecule.
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Caption: Standard workflow for the synthesis and analytical characterization of the target
compound.

3.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm
the elemental composition. For CoHeN20s3, the expected exact mass is 190.0378 Da.[2]
Common fragmentation patterns observed in the mass spectrum would likely involve:

¢ Loss of H20 (water): From the carboxylic acid.
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e Loss of CO (carbon monoxide): From the quinazolinone ring.

e Loss of COOH (carboxyl group): A common fragmentation for carboxylic acids. PubChem
lists major fragments at m/z 189, 173, and 118, which are consistent with these
fragmentation pathways.[2]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for
unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent like
DMSO-ds, which can solubilize the compound and allows for the observation of exchangeable
protons.

e 1H NMR: One would expect to see distinct signals in the aromatic region (typically 7.5-8.5
ppm) corresponding to the three protons on the benzene ring portion. Additionally, signals for
the N-H proton of the quinazolinone ring and the O-H proton of the carboxylic acid would be
present, often as broad singlets that are exchangeable with D20.

e 13C NMR: The spectrum would show nine distinct carbon signals, including characteristic
peaks for the two carbonyl carbons (C=0) at the lower field (typically >160 ppm) and
aromatic carbons in the 120-150 ppm range.

While specific spectral data for this exact compound is not readily available in peer-reviewed
literature, extensive data exists for closely related derivatives, which serves as an authoritative
guide for spectral interpretation.[4][5][6]

3.3. Infrared (IR) Spectroscopy IR spectroscopy is useful for confirming the presence of key
functional groups. Expected characteristic absorption bands include:

e ~1680-1710 cm~1: C=0 stretching vibration from the carboxylic acid.
e ~1650-1680 cm~1: C=0 stretching from the amide-like carbonyl in the quinazolinone ring.
e ~2500-3300 cm~1: A broad O-H stretching band from the hydrogen-bonded carboxylic acid.

e ~3100-3300 cm~: N-H stretching vibration.

Recommended Experimental Protocols
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The following protocols represent self-validating, field-proven methodologies for determining
the key physicochemical properties of 4-Oxo0-3,4-dihydroquinazoline-7-carboxylic acid.

4.1. Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining intrinsic solubility.

o Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g.,
phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it
remains undissolved at equilibrium.

o Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48
hours. This duration ensures that a true thermodynamic equilibrium is reached between the
solid and dissolved states.

» Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15
minutes) to pellet the undissolved solid.

o Sampling & Dilution: Carefully remove a known volume of the clear supernatant. Dilute the
supernatant with the mobile phase to be used for analysis to bring the concentration within
the calibrated range of the detector.

e Quantification: Analyze the diluted sample using a validated UPLC-UV or LC-MS method
against a standard curve prepared from a known concentration stock solution (typically in
DMSO).

» Validation: The presence of solid material at the end of the experiment validates that the
solution was indeed saturated.

4.2. Protocol: Purity and Identity Confirmation via UPLC-MS
This protocol is essential for routine quality control.

e System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass
spectrometer (e.g., a Time-of-Flight or Quadrupole instrument).
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e Column: Areverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 pm) is
standard.

e Mobile Phase:
o A: Water + 0.1% Formic Acid
o B: Acetonitrile + 0.1% Formic Acid

o Gradient: Run a linear gradient from low to high organic phase (e.g., 5% to 95% B) over
several minutes to ensure separation of the main compound from any potential impurities.

o Detection:

o UV/Vis Detector: Monitor at a wavelength where the compound has strong absorbance
(e.g., 254 nm). Purity can be estimated by the area percentage of the main peak.

o Mass Spectrometer: Operate in both positive and negative electrospray ionization (ESI)
modes to confirm the presence of the [M+H]* and [M-H]~ ions, respectively, matching the
compound's molecular weight.

Conclusion

4-0x0-3,4-dihydroquinazoline-7-carboxylic acid presents a physicochemical profile defined
by high thermal stability, poor aqueous solubility, and an acidic nature that renders it anionic at
physiological pH. Its high melting point and low solubility are direct consequences of strong
crystal lattice energy, a factor that must be addressed in any drug development program
through formulation strategies such as salt formation or particle size reduction. The analytical
methods outlined provide a robust framework for its characterization, ensuring the quality and
integrity of this valuable chemical building block for the advancement of medicinal chemistry
research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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